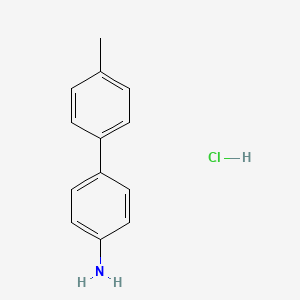

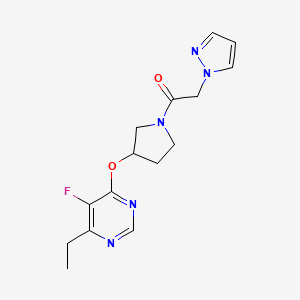

![molecular formula C21H18N4O5 B2846456 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879461-05-9](/img/structure/B2846456.png)

3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimido[4,5-b]quinolines are a type of chemical compound that belong to the larger family of quinolines . They are bicyclic compounds with two nitrogen atoms in each ring .

Synthesis Analysis

A cost-effective and competent approach has been established for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines involves two fused pyrimidine rings with four possible structural isomers .Chemical Reactions Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones, 6-aminouracil and aromatic aldehyde .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione belongs to a broader class of chemicals that have been synthesized and studied for various applications, including medicinal chemistry and materials science. Research into the synthesis of related compounds, such as pyrimido[4,5-b]quinoline-diones, has been explored to understand their chemical properties and potential applications. For instance, Helissey et al. (1987) discussed the synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones derivatives, highlighting methods that could potentially apply to our compound of interest (Helissey, Parrot-Lopez, Renault, & Cros, 1987).

Corrosion Inhibition

In the context of industrial applications, derivatives of pyrimido[4,5-b]quinoline-diones have been investigated as corrosion inhibitors. Verma et al. (2016) studied the effectiveness of similar compounds in preventing corrosion of mild steel in acidic environments. Such research underscores the potential of these compounds in coatings and materials that require corrosion resistance, providing a basis for further exploration of the compound (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Interaction with Biomolecules

The interactions of related compounds with biomolecules and their geometrical changes through such interactions have been a subject of study. Kawai et al. (1996) examined how hydrogen bonding to the pyrimidine ring of a flavoenzyme model compound, which is structurally similar to our compound of interest, affects its geometrical properties. This research could provide insights into how 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione might interact with biological systems or be used in the design of bioactive molecules (Kawai, Kunitomo, & Ohno, 1996).

Environmental and Green Chemistry

Rajesh et al. (2011) described a green chemistry approach to synthesizing structurally complex heterocyclic ortho-quinones, indicating an interest in environmentally friendly methods for producing compounds with potential applications in medicinal chemistry and materials science. Such approaches could be relevant for the synthesis and application of 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione and its derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).

Eigenschaften

IUPAC Name |

3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-23-16-6-4-3-5-15(16)18(26)17-20(23)22-19(24(21(17)27)11-12-30-2)13-7-9-14(10-8-13)25(28)29/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQLRTWKAUUDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)

![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)

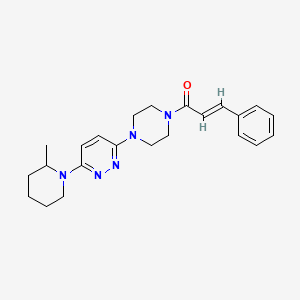

![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)

![7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2846386.png)

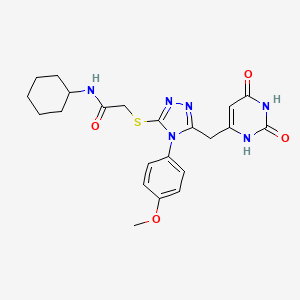

![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)

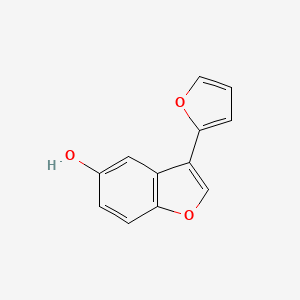

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2846392.png)